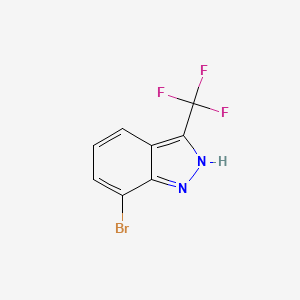

7-Bromo-3-(trifluoromethyl)-1H-indazole

Description

7-Bromo-3-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 7 and a trifluoromethyl (-CF₃) group at position 3 of the indazole core. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in drug candidates . The bromine atom at position 7 provides a handle for further functionalization via cross-coupling reactions, enabling diversification in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

7-bromo-3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUKJDLLGPDJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856212 | |

| Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-12-6 | |

| Record name | 7-Bromo-3-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57631-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

7-Bromo-3-(trifluoromethyl)-1H-indazole has been explored in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is studied for its pharmacological potential, with research focusing on its effects on various biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Bromo-3-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indazole ring critically influences physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations:

- Regiochemistry Matters: The position of bromine and -CF₃ groups affects electronic properties.

- Synthetic Challenges : Bromination regioselectivity is a common hurdle. In the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, undesired regioisomers (e.g., compound 12 in ) formed due to competing reaction pathways .

Cyclization and Bromination Strategies

- 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized via a two-step sequence: (1) regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS)/H₂SO₄, followed by (2) cyclization with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF). Yield: 53% .

- 3-Substituted Indazoles : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for functionalizing brominated indazoles. For example, 7-bromo-1-methyl-1H-indazol-3-amine derivatives are synthesized using trifluoroethyl sulfonates .

Comparison of Yields and Purity

Biological Activity

7-Bromo-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethyl groups. These modifications significantly influence its chemical reactivity and biological activity, making it a subject of various studies aimed at exploring its potential therapeutic applications.

The compound's structure can be summarized as follows:

- Molecular Formula : C9H6BrF3N2

- Molecular Weight : 291.06 g/mol

- Structure : The indazole ring system contributes to its stability and reactivity.

These properties make this compound suitable for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties by inhibiting bacterial growth through various mechanisms:

- Mechanism of Action : It is believed to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. This action is similar to other indazole derivatives that have shown effectiveness against various pathogens.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : Research indicates that the compound can interfere with cell proliferation pathways, leading to apoptosis in cancer cells. For example, it has been shown to induce cell cycle arrest and apoptosis in specific cancer cell lines .

- Selectivity : The compound demonstrates selective toxicity towards cancer cells compared to normal cells, which is a desirable trait for anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are some notable findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of Gram-positive bacteria with an MIC value of 12 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |

| Study C | Mechanistic Insights | Identified the compound's ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression. |

These studies highlight the compound's potential as a lead candidate for further development in both antimicrobial and anticancer therapies.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Bromo-1H-indazole | Lacks trifluoromethyl group | Moderate antibacterial activity |

| 3-(Trifluoromethyl)-1H-indazole | Lacks bromine substitution | Limited anticancer activity |

| 5-Bromo-3-iodo-1H-indazole | Contains iodine instead of bromine | Enhanced reactivity but lower selectivity |

The presence of both bromine and trifluoromethyl groups in this compound enhances its reactivity and biological interactions compared to these related compounds.

Preparation Methods

General Strategy

The synthesis of 7-Bromo-3-(trifluoromethyl)-1H-indazole generally follows a strategy involving:

- Introduction of the trifluoromethyl group onto an aromatic precursor.

- Selective bromination at the 7-position of the indazole ring.

- Formation of the indazole ring via cyclization reactions, often involving diazotization or hydrazine-mediated ring closure.

Method Based on Halogenation and Diazotization (Patent CN107805221A)

A notable method involves starting from a halogenated aromatic compound (e.g., a fluorinated or brominated benzaldehyde derivative) and performing a halogenation or nitration reaction to introduce the necessary substituents. The process includes:

Halogenation or Nitration : Using a compound of formula (A2) (where R1 is a halogen), a halogenation reaction is carried out to yield compound (B) with the bromine substituent at the desired position.

Reduction : The nitro group on compound (B) is reduced to an amine (compound (C)).

Diazotization and Cyclization : In the presence of nitrite, diazotization of the amine occurs, followed by intramolecular cyclization to form the 1H-indazole core with the bromine and trifluoromethyl substituents.

This method is advantageous due to its short synthetic route, high yield, and suitability for industrial scale-up.

Method Using Methyl Grignard and Hydrazine Hydrate (Patent CN110872256B)

Another synthetic approach, while targeting a closely related indazole derivative (3-methyl-4-bromo-7-(trifluoromethyl)-1H-indazole), provides insights applicable to the preparation of this compound:

Starting Material : 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is used as the precursor.

Grignard Reaction : The benzaldehyde is reacted with a methyl Grignard reagent under nitrogen atmosphere to introduce a methyl group.

Oxidation : The intermediate is oxidized using manganese dioxide to convert the alcohol intermediate to the corresponding ketone or aldehyde as required.

Ring Closure : Treatment with hydrazine hydrate induces cyclization to form the indazole ring, yielding the target compound.

This method boasts high selectivity, straightforward operation, and improved yields, suggesting that similar strategies can be adapted for the synthesis of this compound by modifying the substituents accordingly.

Comparative Data Table of Preparation Methods

| Step | Method from CN107805221A (Halogenation/Diazotization) | Method from CN110872256B (Grignard/Oxidation/Hydrazine) |

|---|---|---|

| Starting Material | Halogenated aromatic compound (e.g., fluorobenzaldehyde derivative) | 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |

| Key Reactions | Halogenation or nitration → Reduction → Diazotization and cyclization | Methyl Grignard addition → Oxidation (MnO2) → Hydrazine-induced cyclization |

| Reaction Conditions | Nitrite presence for diazotization; reduction conditions for nitro group | Inert atmosphere (N2) for Grignard; mild oxidation; hydrazine hydrate for ring closure |

| Advantages | Short synthesis route, high yield, industrial applicability | High selectivity, simple operation, higher yield |

| Limitations | Requires control over halogenation site | Requires careful handling of Grignard reagent and oxidants |

Research Findings and Notes

The halogenation step is critical to ensure bromine substitution at the 7-position without affecting other positions on the aromatic ring.

Reduction of the nitro group to an amine is typically carried out using standard reducing agents such as iron powder in acidic media or catalytic hydrogenation.

Diazotization and cyclization require careful control of temperature and pH to favor ring closure over side reactions.

The Grignard approach necessitates anhydrous and inert conditions to prevent reagent decomposition, but offers excellent control over substitution patterns.

Oxidation with manganese dioxide is selective and mild, preserving sensitive functional groups.

Hydrazine hydrate is a common reagent for indazole ring formation, facilitating intramolecular cyclization via nucleophilic attack.

Q & A

Q. What are the common synthetic routes for 7-Bromo-3-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed C–H activation or nucleophilic aromatic substitution. For example, direct C3-arylation of indazole cores with aryl bromides (e.g., 4-(trifluoromethyl)bromobenzene) using Pd(OAc)₂/XPhos catalysts achieves moderate yields (34%) under inert atmospheres . Key factors:

- Solvent : Toluene or DMF for solubility and reactivity.

- Temperature : 80–110°C to balance reaction rate and side-product formation.

- Purification : Flash chromatography (e.g., pentane/Et₂O) isolates the product .

Q. How does the trifluoromethyl group influence the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer : The –CF₃ group acts as a strong electron-withdrawing moiety, enhancing:

- Binding Affinity : Polar interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Metabolic Stability : Reduces oxidative degradation in vivo compared to –CH₃ analogs .

- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ shifts when –CF₃ is replaced with –Cl or –Br .

Q. What mechanistic insights explain contradictions in reported biological activities of indazole derivatives?

- Methodological Answer : Discrepancies arise from:

- Substituent Positioning : C3–CF₃ vs. C4–CF₃ alters steric hindrance in enzyme active sites (e.g., mGlu4 receptor modulation) .

- Solubility Differences : LogP values vary with bromine/trifluoromethyl ratios, affecting cellular uptake (e.g., 7-Bromo-3-CF₃: LogP ≈ 2.8 vs. 5-Bromo-6-F: LogP ≈ 3.2) .

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) may stabilize/disrupt disulfide bonds in target proteins .

Q. How can computational modeling optimize the design of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in targets (e.g., TTK kinase) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

- MD Simulations : Assess conformational flexibility of the indazole core in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for indazole derivatives?

- Methodological Answer :

- Cell Line Variability : BRCA1-mutant vs. wild-type cells show differential sensitivity to bromine-containing indazoles .

- Metabolite Interference : Hepatic CYP450 isoforms (e.g., CYP3A4) may convert 7-Bromo-3-CF₃ into inactive/active metabolites, skewing IC₅₀ values .

- Control Experiments : Include ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.